Flumazenil is an imidazo-benzodiazepine derivative, effective in reversing benzodiazepine-induced activities. Flumazenil antagonizes the benzodiazepine binding site of the gamma-aminobutyric acid (GABA)/benzodiazepine receptor complex in the central nervous system (CNS), thereby preventing the chloride channel opening events and inhibiting neuronal hyperpolarization. As a result, flumazenil reverses benzodiazepine-induced effects including sedation, psychomotor deficits, amnesia, and hypoventilation in a dose-dependent manner.
Flumazenil, also known as romazicon or anexate, belongs to the class of organic compounds known as imidazo[1, 5-a][1, 4]benzodiazepines. Imidazo[1, 5-a][1, 4]benzodiazepines are compounds containing an imidazole ring and a 1, 4-benzodiazepine ring system, both sharing one nitrogen atom. Flumazenil is a drug which is used for the complete or partial reversal of the sedative effects of benzodiazepines in cases where general anesthesia has been induced and/or maintained with benzodiazepines, and where sedation has been produced with benzodiazepines for diagnostic and therapeutic procedures. also for the management of benzodiazepine overdose as an adjunct for appropriate supportive and symptomatic measures. Flumazenil exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). Flumazenil has been detected in multiple biofluids, such as urine and blood.
Flumazenil is an organic heterotricyclic compound that is 5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine which is substituted at positions 3, 5, 6, and 8 by ethoxycarbonyl, methyl, oxo, and fluoro groups, respectively. It is used as an antidote to benzodiazepine overdose. It has a role as a GABA antagonist and an antidote to benzodiazepine poisoning. It is an ethyl ester, an organofluorine compound and an imidazobenzodiazepine.